molecular formula C12H9ClN2O2 B13941532 5-Chloro-6-(phenylamino)nicotinic acid

5-Chloro-6-(phenylamino)nicotinic acid

Cat. No.: B13941532
M. Wt: 248.66 g/mol
InChI Key: KIAGXNCFLNZQHM-UHFFFAOYSA-N
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Description

5-Chloro-6-(phenylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure consists of a nicotinic acid core with a chlorine atom at the 5-position and a phenylamino group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(phenylamino)nicotinic acid typically involves the amination of 5,6-dichloronicotinic acid with aniline. This reaction can be carried out under catalyst- and solvent-free conditions, making it an environmentally friendly process . The reaction conditions generally involve heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(phenylamino)nicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-6-(phenylamino)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(phenylamino)nicotinic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The phenylamino group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(phenylamino)nicotinic acid is unique due to the presence of both the chlorine atom and the phenylamino group on the nicotinic acid core. This combination enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

6-anilino-5-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C12H9ClN2O2/c13-10-6-8(12(16)17)7-14-11(10)15-9-4-2-1-3-5-9/h1-7H,(H,14,15)(H,16,17)

InChI Key

KIAGXNCFLNZQHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=N2)C(=O)O)Cl

Origin of Product

United States

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